molecular formula C5H3BrN4 B3162416 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 87841-08-5

3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3162416
CAS No.: 87841-08-5
M. Wt: 199.01 g/mol
InChI Key: KWJBSUJSIKXPKX-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocyclic Systems in Chemical Research

Fused nitrogen heterocyclic systems are a cornerstone of modern chemical and pharmaceutical research. These bicyclic and polycyclic structures, which feature one or more nitrogen atoms within their rings, are prevalent in a vast array of biologically active molecules. Their rigid frameworks and the specific spatial arrangement of nitrogen atoms—which can act as hydrogen bond donors or acceptors—make them ideal scaffolds for interacting with biological targets like enzymes and receptors. A significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain nitrogen-based heterocyclic motifs, highlighting their therapeutic importance. nih.gov This prevalence is driven by their involvement in a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

Theresearchgate.netwikipedia.orgnih.govTriazolo[4,3-b]pyridazine Scaffold: Historical Context and Broad Academic Interest

The researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine scaffold, a fusion of a 1,2,4-triazole (B32235) ring and a pyridazine (B1198779) ring, has garnered significant attention in medicinal chemistry. Early studies on this ring system focused on its synthesis and the exploration of its fundamental chemical reactivity. A foundational method for creating this fused system involves the cyclization of a hydrazinopyridazine precursor. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with reagents like acetic acid or by treating derived Schiff bases with bromine in acetic acid has been studied to understand the mechanism of the triazole ring formation. epa.gov Over the decades, academic interest has broadened considerably due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anxiolytic, anticonvulsant, antimicrobial, and anticancer agents. researchgate.netnih.gov This wide range of activities has cemented the researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine core as a "privileged scaffold" in drug discovery.

Positioning of 3-Bromo-researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine within Triazolopyridazine Research

Within the broader field of triazolopyridazine research, halogenated derivatives serve as critical synthetic intermediates. The compound 3-bromo- (B131339) researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is of particular strategic importance. The bromine atom at the 3-position is a versatile functional handle, enabling a wide array of subsequent chemical transformations. It is primarily valued not for its inherent biological activity, but as a key building block for creating more complex molecules with tailored properties. The carbon-bromine bond can be readily manipulated through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino groups at this specific position. This synthetic flexibility is crucial for developing libraries of novel compounds for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.

Academic Research Objectives and Outline Structure

The primary academic research objective concerning 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is its utilization as a versatile intermediate for the synthesis of novel, biologically active molecules. Research focuses on leveraging the reactivity of the C-Br bond to construct a diverse range of 3-substituted researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine derivatives. This article provides a focused overview of this specific chemical compound. It will detail the significance of its parent scaffold, outline its synthesis, and explore its application as a pivotal precursor in the preparation of more complex chemical entities through various cross-coupling methodologies. The content is structured to provide a thorough understanding of the compound's chemical properties and its role in synthetic and medicinal chemistry research.

Detailed Research Findings on 3-Bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine

Chemical Structure and Properties

The chemical structure of 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is characterized by a fused bicyclic system containing four nitrogen atoms and a bromine substituent.

Table 1: Physicochemical Properties of 3-Bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine

Property Value
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
InChIKey KWJBSUJSIKXPKX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2N=C1)Br

| Appearance | Typically a solid |

Data sourced from PubChem CID 15584110. uni.lu

The electronic properties of the molecule are significantly influenced by the electron-withdrawing nature of the pyridazine and triazole rings, as well as the bromine atom. This makes the carbon atom attached to the bromine susceptible to nucleophilic attack and oxidative addition by palladium catalysts, which is the basis for its synthetic utility.

Synthesis of 3-Bromo-researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine

While a specific, dedicated synthesis for 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is not extensively detailed in standalone literature, its preparation can be inferred from established methods for forming the triazolopyridazine ring system. A common and logical precursor is 3-chloro-6-hydrazinopyridazine.

A plausible synthetic route involves a two-step process:

Hydrazone Formation: Reaction of 3-chloro-6-hydrazinopyridazine with an appropriate aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) to form a Schiff base (hydrazone).

Oxidative Cyclization: Treatment of the resulting hydrazone with bromine in acetic acid, often in the presence of a base like sodium acetate. This step facilitates the cyclization and concomitant bromination at the 3-position to yield the final product. epa.gov

This method is based on early studies of the reactivity of hydrazinopyridazines and represents a classical approach to forming the fused triazole ring. epa.gov

Utility as a Synthetic Intermediate

The primary value of 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine lies in its role as a versatile intermediate for creating more elaborate molecules. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. acsgcipr.org 3-Bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is an ideal substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position. A typical reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system. nih.gov This reaction is fundamental in synthesizing libraries of compounds for screening as kinase inhibitors or other therapeutic agents. nih.gov

The Sonogashira reaction is used to couple terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. wikipedia.org Using 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine, this reaction provides a direct route to 3-alkynyl substituted triazolopyridazines. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org These alkynyl-substituted products can serve as final compounds or as intermediates for further transformations.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction is particularly useful for introducing primary or secondary amines at the 3-position of the triazolopyridazine scaffold. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. acsgcipr.org This method is essential for synthesizing compounds where a nitrogen linkage at the 3-position is required for biological activity.

Table 2: Representative Cross-Coupling Reactions with 3-Halogenated Pyridazine Analogues

Reaction Type Coupling Partner Catalyst/Ligand Base Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ Na₂CO₃ 3-Aryl- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂/CuI Et₃N 3-Alkynyl- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃/BINAP NaOtBu 3-Amino- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine

This table represents typical conditions for analogous systems and illustrates the expected reactivity of 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine.

3-Bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine is a strategically important, though not widely studied, chemical compound. Its significance is derived almost entirely from its utility as a synthetic intermediate. Positioned within the important class of fused nitrogen heterocycles, its parent scaffold is of high interest in medicinal chemistry. The presence of a reactive bromine atom at the 3-position allows for extensive molecular diversification through modern cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Academic and industrial research leverages this reactivity to construct novel derivatives with potential therapeutic applications, making 3-bromo- researchgate.netwikipedia.orgnih.govtriazolo[4,3-b]pyridazine a key enabler in the ongoing quest for new and effective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJBSUJSIKXPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278878
Record name 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine
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Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87841-08-5
Record name 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,2,4-triazolo[4,3-b]pyridazine
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Record name 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine
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Synthetic Methodologies for 3 Bromo 1 2 3 Triazolo 4,3 B Pyridazine and Its Derivatives

Strategies forepa.govnih.govnih.govTriazolo[4,3-b]pyridazine Core Synthesis

The assembly of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core is a key step in the synthesis of its derivatives. Various synthetic routes have been developed, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Oxidative Cyclization Procedures from Hydrazones and Related Precursors

A prevalent and effective method for constructing the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine ring system is through the oxidative cyclization of pyridazinyl hydrazones. nih.gov This approach typically involves the condensation of a hydrazine-substituted pyridazine (B1198779) with an aldehyde to form a hydrazone intermediate, which is then cyclized in the presence of an oxidizing agent.

One such protocol describes a one-pot synthesis of 3-substituted epa.govnih.govnih.govtriazolo[4,3-b]pyridazines. This method commences with the formation of a heteroaryl hydrazone from an aldehyde and a pyridazinohydrazine derivative. The subsequent oxidative cyclization is achieved using a mixture of tetramethylammonium (B1211777) bromide (Me4NBr) and Oxone, which efficiently assembles the desired 1,2,4-triazole (B32235) moiety. This procedure is noted for its ability to tolerate a wide range of functional groups.

Another green chemistry approach utilizes a hypervalent iodine(III) reagent as the oxidant for the cyclization of pyridazinyl hydrazones. This reaction is conducted in an aqueous medium at room temperature, offering an environmentally benign pathway to 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives.

Oxidant SystemReaction ConditionsSubstrateProductYield (%)
Me4NBr / OxoneOne-potPyridazinohydrazine and various aldehydes3-Substituted epa.govnih.govnih.govtriazolo[4,3-b]pyridazinesNot specified
Hypervalent iodine(III)Water, Room TemperaturePyridazinyl hydrazones1,2,4-Triazolo[4,3-b]pyridazine derivativesGood to moderate

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Ring Formation

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazines. uzh.ch This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile. uzh.ch While this method primarily constructs the pyridazine ring, it is a crucial step in multi-step sequences leading to the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core. The triazole ring can either be part of the starting materials or be formed in a subsequent step.

For instance, the reaction of a 1,2,4,5-tetrazine with an appropriate dienophile can yield a dihydropyridazine, which upon oxidation, forms the aromatic pyridazine ring. If the starting tetrazine or dienophile is functionalized with a group that can be converted into a triazole ring, this provides a convergent route to the desired fused heterocyclic system.

Multi-Step Synthetic Sequences Employing Key Intermediates

The synthesis of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core is often achieved through multi-step sequences starting from readily available pyridazine derivatives. A common starting material is 3,6-dichloropyridazine (B152260).

A typical sequence involves the reaction of 3,6-dichloropyridazine with hydrazine (B178648) hydrate (B1144303) to substitute one of the chloro groups, forming 3-chloro-6-hydrazinopyridazine (B91096). epa.gov This intermediate can then be reacted with various reagents to construct the fused triazole ring. For example, reaction with an appropriate monocarbon fragment can lead to the formation of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core. researchgate.net

Another approach involves the reaction of 3-chloro-6-hydrazinopyridazine with aldehydes to form Schiff bases, which can then be cyclized. epa.gov The remaining chloro group at the 6-position can be retained or further functionalized as needed.

Selective Bromination and Halogenation Approaches

The introduction of a bromine atom onto the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold can be accomplished through either direct bromination of the pre-formed heterocyclic core or by incorporating the bromine atom into one of the precursors before the final ring-forming step.

Direct Bromination Protocols on the Triazolopyridazine Core

Direct bromination of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core presents a straightforward method for the synthesis of its bromo-derivatives. One reported method involves the treatment of Schiff bases, derived from 3-chloro-6-hydrazinopyridazine and aldehydes, with bromine in acetic acid. epa.gov This process leads to the formation of the fused triazole ring with simultaneous bromination.

While specific protocols for the direct bromination of the parent epa.govnih.govnih.govtriazolo[4,3-b]pyridazine are not extensively detailed in the provided literature, general methods for the electrophilic bromination of electron-rich aromatic and heterocyclic compounds often utilize reagents like N-bromosuccinimide (NBS). mdpi.com The feasibility of such a direct bromination on the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine ring would depend on the electron density and reactivity of the different positions on the ring system.

Bromine Atom Introduction via Strategic Precursor Derivatization

An alternative and often more regioselective strategy for the synthesis of 3-Bromo- (B131339) epa.govnih.govnih.govtriazolo[4,3-b]pyridazine involves the use of a bromine-containing precursor in the ring synthesis.

A notable example is the use of an inverse electron demand Diels-Alder (IEDDA) reaction between a 3-bromo-substituted s-tetrazine and a silyl-enol ether. uzh.ch This Lewis acid-mediated reaction yields functionalized 3-bromo-pyridazines with high regiocontrol. uzh.ch These brominated pyridazines can then serve as key intermediates for the subsequent construction of the fused triazolo ring, thus positioning the bromine atom at the desired 3-position of the final epa.govnih.govnih.govtriazolo[4,3-b]pyridazine product.

Another potential, though not explicitly demonstrated for this specific scaffold in the provided results, is the Sandmeyer reaction. This reaction allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate. Theoretically, if a 3-amino- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine derivative could be synthesized, a subsequent Sandmeyer reaction could provide a route to the 3-bromo analogue.

PrecursorReactionProduct
3-Bromo-s-tetrazine and Silyl-enol etherInverse Electron Demand Diels-Alder (IEDDA)Functionalized 3-bromo-pyridazines
3-Amino- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine (hypothetical)Sandmeyer Reaction3-Bromo- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine

Post-Synthetic Functionalization of 3-Bromo-epa.govnih.govnih.govtriazolo[4,3-b]pyridazine

The bromine atom at the 3-position of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine ring system is the primary site for chemical modification. Its reactivity is exploited in numerous reactions to generate a library of derivatives, primarily through transition metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the C-3 position of the triazolopyridazine ring makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. For bromo-substituted pyridazine and related heterocyclic systems, this reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, often in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and a suitable solvent mixture (e.g., DME/ethanol/water or dioxane). epa.govnih.govnih.gov The reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position. researchgate.net

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the method of choice. This reaction couples the 3-bromo derivative with a terminal alkyne. stackexchange.comresearchgate.net It is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or diisopropylamine. stackexchange.comnih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org This reaction is instrumental in creating extended π-conjugated systems. stackexchange.com

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the 3-position is achieved via the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction couples the bromo-heterocycle with a primary or secondary amine. The process requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃). This method is highly versatile, allowing for the synthesis of a broad range of 3-amino- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles Conditions are based on analogous reactions with related bromo-substituted heterocyclic systems.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Conditions Reference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or XPhosPdG2/XPhosNa₂CO₃, K₃PO₄DME/Ethanol/H₂O, Dioxane80-110 °C epa.govnih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp. to 80 °C researchgate.net
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂ / XPhos or BINAPNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110 °C

Nucleophilic Displacement of the Bromine Atom and Analogous Transformations

The electron-deficient nature of the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine ring system facilitates the nucleophilic aromatic substitution (SₙAr) of the bromine atom at the 3-position. This allows for the introduction of various heteroatom nucleophiles.

Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines (e.g., morpholine, piperidine), can displace the bromide to form the corresponding ethers, thioethers, and amino derivatives. In some cases, particularly with less reactive nucleophiles, the reaction may require elevated temperatures. For instance, substitution reactions on the related 8-chloro-6-methyl- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine with various aminophenols have been reported to occur in the presence of a base to generate the corresponding ether linkage. The reactivity can be influenced by substituents elsewhere on the ring system.

Table 2: Potential Nucleophilic Displacement Reactions Reactions are based on the general reactivity of halo-pyridazines and related heterocycles.

Nucleophile Type Example Nucleophile Reagent Product Type Reference
OxygenMethanol, PhenolNaH, K₂CO₃3-Alkoxy/Aryloxy derivative
SulfurThiophenol, AlkylthiolNaH, Et₃N3-Thioether derivative
NitrogenMorpholine, AnilineK₂CO₃, Cs₂CO₃3-Amino derivative

Modifications at Unsubstituted Positions of the Fused Ring System

Direct functionalization of the C-H bonds at the unsubstituted positions (C-6, C-7, C-8) of the 3-Bromo- epa.govnih.govnih.govtriazolo[4,3-b]pyridazine ring is less commonly reported compared to the transformations at the C-3 position. The pyridazine ring, being a π-deficient heterocycle, is generally deactivated towards classical electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts acylation.

Reactions like electrophilic halogenation would likely require harsh conditions and may suffer from a lack of regioselectivity. The literature on related fused nitrogen heterocycles suggests that electrophilic attack, if it occurs, would be directed by the electronics of the fused ring system, but such reactions are not well-documented for this specific scaffold. Some advanced C-H activation methodologies could potentially be applied, but specific examples for the epa.govnih.govnih.govtriazolo[4,3-b]pyridazine core are not prevalent in the reviewed literature. Most synthetic strategies focus on building the ring system with the desired substituents already in place or utilizing the reactivity of pre-existing functional groups like the bromo-substituent.

Molecular Structure, Conformation, and Spectroscopic Characterization of 3 Bromo 1 2 3 Triazolo 4,3 B Pyridazine

X-ray Crystallographic Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold, this technique offers detailed information on its geometry and intermolecular packing.

While the specific crystal structure of the unsubstituted 3-Bromo- (B131339) nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine is not widely published, extensive research on its derivatives provides critical insights into the core structure's behavior. nih.govresearchgate.netnih.gov Studies on various substituted nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives show that these compounds crystallize in common space groups, with the fused heterocyclic system being largely planar. nih.govmdpi.com

For instance, a related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, crystallizes in the triclinic crystal system with a P-1 space group. mdpi.com The packing of such structures is typically governed by a network of non-covalent interactions. In brominated analogs, Br…H contacts are significant intermolecular interactions. mdpi.com The nitrogen atoms in the triazolopyridazine core are often involved in hydrogen bonding, which plays a crucial role in the stability of the crystal lattice. nih.gov The planar nature of the fused rings also allows for potential π-π stacking interactions, further influencing the supramolecular assembly.

The molecular geometry of the nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine core is characterized by the fusion of a 1,2,4-triazole (B32235) ring and a pyridazine (B1198779) ring. This fusion results in a relatively rigid and planar bicyclic system. nih.gov X-ray diffraction studies on derivatives confirm the planarity of this core scaffold. nih.govnih.gov

The bond lengths and angles within the heterocyclic rings are consistent with their aromatic or quasi-aromatic character. The C-N and N-N bonds in the triazole ring and the C-N, N-N, and C-C bonds in the pyridazine ring exhibit lengths that are intermediate between single and double bonds. The introduction of a bromine atom at the 3-position directly influences the electron distribution and geometry of the triazole ring. Conformational features are generally minimal for the core structure itself due to its inherent rigidity. However, the orientation of substituents attached to this core can lead to different conformational isomers.

Table 1: Representative Crystallographic Data for a nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine Derivative Data inferred from related structures for illustrative purposes.

ParameterValue
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
Key Intermolecular InteractionsBr…H contacts, N…H hydrogen bonds, C…H contacts mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and structure of 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine, providing data that complements crystallographic analysis.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine is expected to show distinct signals for the three protons on the pyridazine ring. Based on data from related pyridazine derivatives, the proton adjacent to the bridgehead nitrogen (H-8) would likely appear at a downfield chemical shift compared to the other two protons (H-6 and H-7). chemicalbook.comnih.gov The coupling patterns (doublets and doublet of doublets) would be crucial for assigning these protons unambiguously.

¹³C NMR: The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms in the heterocyclic core. The carbon atom bonded to the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. nih.gov The other carbon signals, including the bridgehead carbon, can be assigned based on their electronic environment and by using 2D NMR techniques. rsc.orgmdpi.com

2D NMR: Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structure. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the fused ring system and the position of the bromine substituent. rsc.orgnih.gov

Table 2: Predicted NMR Data for 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine Chemical shifts (δ) are predicted based on analogous structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-3-~135-145
C-6~7.5-8.0~120-130
C-7~7.2-7.7~115-125
C-8~8.5-9.0~130-140
C-8a-~145-155

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.netresearchgate.net The region between 1400 and 1650 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. nih.gov C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range. A key feature would be the C-Br stretching vibration, which is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range. researchgate.netnih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the heterocyclic rings are often strong in the Raman spectrum. researchgate.netnih.gov This technique is particularly useful for observing the C-Br bond, which can sometimes give a more intense Raman signal than its corresponding IR absorption. nih.gov

Table 3: Predicted Vibrational Band Assignments for 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine

Wavenumber (cm⁻¹)Vibrational Assignment
3000-3150Aromatic C-H stretching researchgate.netresearchgate.net
1400-1650C=C and C=N ring stretching nih.gov
1000-1350C-N stretching
800-950C-H out-of-plane bending
500-700C-Br stretching researchgate.netnih.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Molecular Ion: For 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine (C₅H₃BrN₄), the mass spectrum would show a characteristic molecular ion peak cluster (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (e.g., [M]⁺ and [M+2]⁺). uni.lu The exact monoisotopic mass is calculated to be 197.95412 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. mdpi.com

Fragmentation Pattern: The fragmentation of the molecular ion under electron impact or other ionization methods would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of a bromine radical (•Br) to give a stable cation. Another common fragmentation for such nitrogen-rich heterocycles is the elimination of a neutral nitrogen molecule (N₂). Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the ring system, leading to smaller, stable fragment ions. Analyzing these fragmentation patterns helps to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo- nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine Data sourced from PubChemLite. uni.lu

Adductm/z (Mass-to-Charge Ratio)
[M]⁺197.95357
[M+H]⁺198.96140
[M+Na]⁺220.94334
[M+K]⁺236.91728

Theoretical and Computational Analyses of Electronic Structure

Theoretical and computational analyses are crucial for elucidating the electronic properties of heterocyclic compounds like 3-Bromo- uomphysics.nettandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine. These studies offer insights that complement experimental data and help in understanding the molecule's behavior at a quantum-mechanical level.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For derivatives of uomphysics.nettandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine, DFT calculations are typically performed to predict bond lengths, bond angles, and dihedral angles in the ground state. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31+G(d,p) or higher, to achieve a good balance between accuracy and computational cost. uomphysics.nettandfonline.com

From these calculations, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger energy gap generally implies higher stability. uomphysics.nettandfonline.com Other quantum chemical parameters that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which help in characterizing the molecule's electronic nature.

Table 1: Representative DFT-Calculated Geometrical Parameters for a uomphysics.nettandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine Derivative (Hypothetical Data)

Parameter Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
C-Br Data not available
N-N (triazole) Data not available
C=N (pyridazine) Data not available
C-N-N (angle) Data not available

Quantum chemical calculations are also employed to predict and interpret the electronic absorption and luminescence spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited state properties, which are essential for understanding UV-visible absorption spectra. nih.gov

These calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). By comparing the calculated absorption maxima (λmax) with experimental data, the accuracy of the computational model can be validated. Similarly, the analysis can be extended to predict luminescence properties, such as fluorescence and phosphorescence, by examining the transitions from the first excited singlet (S1) and triplet (T1) states to the ground state (S0). nih.gov

Table 2: Representative Calculated Electronic Transition Data for a uomphysics.nettandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine Derivative (Hypothetical Data)

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 Data not available Data not available Data not available
S0 → S2 Data not available Data not available Data not available

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge distribution, and the stability of molecules. This analysis transforms the calculated wave function into a set of localized natural bond orbitals. nih.gov

Table 3: Representative NBO Analysis Data for a uomphysics.nettandfonline.comresearchgate.nettriazolo[4,3-b]pyridazine Derivative (Hypothetical Data)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available

Reactivity and Reaction Mechanisms of 3 Bromo 1 2 3 Triazolo 4,3 B Pyridazine

Reactivity of the Bromine Substituent

The bromine atom at the C-3 position is the primary site of reactivity, serving as a leaving group in nucleophilic substitutions and as an electrophilic partner in transition metal-catalyzed cross-coupling reactions.

The fused nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic and activates aryl halides attached to the ring toward nucleophilic aromatic substitution (SNAr). The reaction of 3-Bromo- (B131339) nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine with nucleophiles is expected to proceed via the classical addition-elimination SNAr mechanism. libretexts.org

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the heterocyclic system.

Elimination of the Leaving Group: The aromaticity of the ring system is restored by the expulsion of the bromide ion, resulting in the substituted product.

This pathway allows for the displacement of the bromine by a variety of nucleophiles. For instance, in related electron-deficient heterocyclic systems like 5-bromo-1,2,3-triazines, reactions with phenoxides (O-nucleophiles) proceed efficiently to form aryloxy derivatives. organic-chemistry.orgnih.gov Similarly, reactions with N-nucleophiles such as primary and secondary amines are expected to yield 3-amino- nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine derivatives. The reactivity in these SNAr reactions is often enhanced by the use of a base to generate a more potent anionic nucleophile (e.g., an alkoxide from an alcohol or an amide from an amine). organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used method for the functionalization of 3-Bromo- nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, predominantly catalyzed by palladium complexes, share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. organic-chemistry.org The catalytic cycle begins with the oxidative addition of 3-Bromo- nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine to a Pd(0) complex. The subsequent transmetalation step requires activation of the organoboron species with a base to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center. The final reductive elimination step yields the arylated product and regenerates the Pd(0) catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org Following oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the palladium complex and undergoes migratory insertion into the palladium-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step involves base-assisted reductive elimination to regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.org The palladium cycle follows the standard oxidative addition and reductive elimination pathway. The copper cycle involves the formation of a copper(I) acetylide, which is more reactive for the transmetalation step with the Pd(II)-aryl complex. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the active Pd(0) catalyst. libretexts.org

The tables below summarize typical conditions for Suzuki-Miyaura and Sonogashira reactions performed on closely related 3-bromo-heterocyclic systems, which are illustrative of the expected reactivity for 3-Bromo- nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Related Bromo-Heterocycles
Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazine4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3DME/Ethanol/H2O28% nih.gov
3-Bromoimidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O95% researchgate.net
3-Bromoimidazo[1,2-b]pyridazineThiophen-2-ylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O85% researchgate.net
Table 2: Representative Sonogashira Coupling Reactions on a Related Bromo-Heterocycle
Aryl BromideAlkyneCatalyst SystemBaseSolventYieldReference
3-Bromoimidazo[1,2-b]pyridazinePhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHF85% researchgate.net
3-Bromoimidazo[1,2-b]pyridazineTrimethylsilylacetylenePd(PPh3)2Cl2 / CuIEt3NTHF90% researchgate.net

The bromine atom profoundly influences the reactivity at the C-3 position through a combination of electronic and steric effects.

Electronic Effects: Bromine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) via its lone pairs. For aryl halides, the inductive effect typically dominates, leading to a net withdrawal of electron density from the attached carbon atom. This effect, combined with the inherent electron deficiency of the triazolopyridazine ring, makes the C-3 carbon highly electrophilic and thus susceptible to attack by nucleophiles in both SNAr and oxidative addition reactions. Computational studies on related pyrazolyl-pyridazine systems confirm the strong electron-withdrawing nature of the heterocyclic core, which is further enhanced by halogen substituents. researchgate.net

Steric Effects: The steric bulk of the bromine atom can influence the rate of reaction. In transition metal-catalyzed couplings, the approach of the bulky catalyst to the C-Br bond can be hindered. This effect becomes more pronounced with the use of sterically demanding phosphine (B1218219) ligands on the palladium catalyst. Consequently, the choice of ligand is crucial for achieving high reaction efficiency. Less bulky ligands may be required to facilitate the oxidative addition step for sterically encumbered substrates. The steric hindrance can also play a role in reaction selectivity, potentially directing reactions to less hindered sites on the molecule if others are available.

Reactivity of the Fusednih.govepa.govlibretexts.orgTriazolo[4,3-b]pyridazine System

Beyond the reactivity imparted by the bromine substituent, the fused heterocyclic core itself possesses distinct reactive properties.

The nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine system is characterized by a high degree of π-deficiency, rendering the ring system electrophilic and generally resistant to electrophilic aromatic substitution. Instead, the ring is susceptible to attack by strong nucleophiles. Studies on highly activated, analogous systems like 6-nitroisoxazolo[4,3-b]pyridines have shown that nucleophilic addition can occur directly onto the pyridine (B92270) ring carbons, leading to dearomatization. nih.gov This suggests that under certain conditions, strong nucleophiles could potentially attack the pyridazine (B1198779) portion of the 3-Bromo- nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine core.

Conversely, the lone pairs on the nitrogen atoms make the system basic and susceptible to electrophilic attack, such as protonation or alkylation. The specific nitrogen atom that acts as the primary basic center would depend on its steric accessibility and the extent to which its lone pair contributes to the aromatic sextet.

Electron-deficient aromatic systems can participate as the diene component in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Given the π-deficient nature of the pyridazine ring, it is plausible that the nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine system could undergo [4+2] cycloaddition reactions. This reactivity has been demonstrated in analogous superelectrophilic heterocycles, where 6-nitroisoxazolo[4,3-b]pyridines readily undergo Diels-Alder reactions across the pyridine ring. nih.gov Such a reaction with an electron-rich alkene or alkyne would lead to a bridged bicyclic adduct, which could subsequently undergo further transformations, providing a pathway to complex polycyclic structures. However, while plausible by analogy, specific examples of cycloaddition reactions involving the nih.govepa.govlibretexts.orgtriazolo[4,3-b]pyridazine ring itself are not extensively documented.

Oxidation-Reduction Potentials and Corresponding Reaction Pathways of the Nitrogen Heterocycles

The electrochemical properties of 3-Bromo- researchgate.netnih.govepa.govtriazolo[4,3-b]pyridazine are of significant interest for understanding its reactivity in electron transfer processes. While specific experimental data on the oxidation-reduction potentials of this exact compound are not extensively documented in publicly available literature, the general behavior of related nitrogen-containing heterocyclic systems can provide valuable insights.

Nitrogen heterocycles, in general, can undergo both oxidation and reduction processes, often involving the nitrogen atoms and the π-electron system. The presence of multiple nitrogen atoms in the researchgate.netnih.govepa.govtriazolo[4,3-b]pyridazine core is expected to influence its electronic properties significantly. The pyridazine ring is inherently electron-deficient, and the fused triazole ring can further modulate the electron density across the scaffold.

The bromine atom at the 3-position is an electron-withdrawing group, which would be expected to make the ring system more difficult to oxidize and easier to reduce. Electrochemical studies, such as cyclic voltammetry, would be instrumental in quantifying these properties. For analogous N-bromo derivatives of other heterocyclic compounds, cyclic voltammetry has been used to study the generation of N-radical species at the anode. researchgate.net

Table 1: Predicted Electrochemical Properties and Related Parameters

PropertyPredicted Influence of Structural Features
Oxidation Potential Expected to be relatively high due to the electron-deficient nature of the triazolopyridazine core and the electron-withdrawing bromine atom.
Reduction Potential Expected to be more accessible (less negative) due to the electron-deficient ring system.
Reaction Pathways Reduction may lead to debromination or saturation of the heterocyclic rings. Oxidation could involve the nitrogen lone pairs or the π-system, potentially leading to the formation of radical cations.

Mechanistic Studies of Significant Chemical Transformations Involving the Core Scaffold

The reactivity of 3-Bromo- researchgate.netnih.govepa.govtriazolo[4,3-b]pyridazine is dominated by transformations involving the bromine atom, which serves as a versatile handle for the introduction of various functional groups. The electron-deficient nature of the heterocyclic core also influences its reactivity towards nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted triazolopyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The synthesis of thienylpyridazine derivatives has been achieved through the Suzuki-Miyaura cross-coupling reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-substituted triazolopyridazine with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nature of the nucleophile and the transmetalation step.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted triazolopyridazine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient researchgate.netnih.govepa.govtriazolo[4,3-b]pyridazine ring system can facilitate nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This reaction typically proceeds through a two-step addition-elimination mechanism involving the formation of a Meisenheimer-like intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the fused heterocyclic system.

Studies on related halogenated pyridazine systems have shown that they are prone to nucleophilic substitution reactions. For instance, the reactivity of trishalogenated pyridopyridazine (B8481360) derivatives towards nitrogen nucleophiles has been investigated, demonstrating selective substitution at different positions. mdpi.com The reaction of heteroaryl halides with thiols to form thioethers via an SNAr mechanism is also a well-established transformation.

Table 2: Summary of Key Reactions and Mechanistic Features

ReactionReagentsKey Mechanistic StepsProduct Type
Suzuki-Miyaura Coupling Organoboron reagent, Pd catalyst, BaseOxidative addition, Transmetalation, Reductive eliminationAryl- or heteroaryl-substituted triazolopyridazine
Buchwald-Hartwig Amination Amine, Pd catalyst, Strong baseOxidative addition, Amine coordination/deprotonation, Reductive eliminationAmino-substituted triazolopyridazine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseOxidative addition, Formation of copper acetylide, Transmetalation, Reductive eliminationAlkynyl-substituted triazolopyridazine
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., thiols, amines)Nucleophilic attack, Formation of Meisenheimer complex, Elimination of bromideSubstituted triazolopyridazine

Biological Activities and Molecular Mechanisms of Triazolopyridazines, Including Halogenated Derivatives

General Overview of Biological Research on thenih.govnih.govnih.govTriazolo[4,3-b]pyridazine Scaffold

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is a fused heterocyclic system that has been extensively explored for its wide range of biological activities. Researchers have been drawn to this structure due to its unique chemical properties and its ability to serve as a versatile platform for the design of novel therapeutic agents. nih.gov This scaffold is present in molecules developed for various medicinal applications, including as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. epa.gov Over the past two decades, there has been a particular focus on the use of triazolopyridazine derivatives in the design of ligands with the potential to act as anticancer drugs by targeting enzymatic pathways involved in cancer progression. rsc.org

The versatility of the triazolopyridazine core allows for the introduction of various substituents, which can modulate the compound's biological activity and target specificity. bohrium.com This has led to the development of numerous derivatives with a broad spectrum of pharmacological effects. The core structure has been identified as a key pharmacophore in the development of inhibitors for several enzymes, including kinases, which play crucial roles in cell signaling and proliferation. bohrium.com Condensed 1,2,4-triazole (B32235) derivatives, such as triazolopyridazines, have demonstrated cytotoxic activities in numerous cancer cell lines through various molecular mechanisms. nih.gov

Anticancer and Antiproliferative Investigations

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been a focal point in the quest for new anticancer treatments. nih.gov Its derivatives have shown promise in inhibiting the growth of various cancer cell lines, and this has spurred further investigation into their mechanisms of action.

Kinase Enzyme Inhibition Studies (e.g., c-Met, VEGFR2, JAK, HDAC, Pim-1)

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several protein kinases that are critical in cancer development and progression. These enzymes, including c-Met, VEGFR2, JAK, HDAC, and Pim-1, are often dysregulated in tumor cells, making them attractive targets for therapeutic intervention.

The c-Met receptor tyrosine kinase, when activated by its ligand HGF, plays a role in cell proliferation, invasion, and metastasis. acs.orgacs.org Dysregulation of the c-Met/HGF pathway is linked to various cancers. acs.orgacs.org Triazolopyridazine derivatives have been designed as potent and selective inhibitors of c-Met. acs.orgacs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold, a related heterocyclic system, has been shown to produce potent VEGFR-2 inhibitors. bohrium.com

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are involved in cytokine signaling pathways critical for immune function and cell growth. nih.govresearchgate.net Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. dermnetnz.org Triazolopyridine-based compounds have been developed as selective JAK inhibitors. researchgate.netgoogle.com

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to the reactivation of tumor suppressor genes, making them a target for cancer therapy. nih.gov Researchers have designed dual inhibitors that target both JAK and HDAC enzymes, incorporating the triazolopyridine scaffold. nih.gov

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. rsc.orgnih.gov It has emerged as a promising target for the development of new anticancer agents. nih.govbenthamscience.comvensel.org Triazolo[4,3-b]pyridazine derivatives have been investigated as potent inhibitors of Pim-1 kinase. rsc.orgresearchgate.net

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. These values are determined through in vitro enzyme activity assays.

For instance, a series of novel triazolo-pyridazine derivatives were evaluated for their inhibitory activity against c-Met kinase. One promising compound, 12e, demonstrated a significant c-Met inhibitory activity with an IC50 value of 0.090 μM. nih.gov Another study on 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines reported compounds with potent antiproliferative activity, with IC50 values ranging from 0.008 to 90.5 μM against various cancer cell lines. nih.gov

In the context of dual inhibition, a triazolopyridine derivative, compound 19, was identified as a pan-HDAC and JAK1/2 dual inhibitor, displaying significant cytotoxicity against cancer cell lines with IC50 values in the submicromolar range. nih.gov Another derivative, 16b, showed excellent inhibitory activity against HDAC6 with an IC50 of 8.75 nM and moderate activity against JAK1 with an IC50 of 146 nM. nih.gov

For Pim-1 kinase, certain triazolo[4,3-b]pyridazine derivatives have shown potent inhibitory activity. For example, compound 4g was found to be a powerful inhibitor of both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. rsc.org

Regarding VEGFR-2 inhibition, a series of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated. Compound 23j emerged as the most potent VEGFR-2 inhibitor with an IC50 value of 3.7 nM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov

Below is an interactive table summarizing the IC50 values for selected triazolopyridazine derivatives against various kinases.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.

For c-Met inhibitors based on the triazolopyridazine scaffold, SAR studies have shown that the nature of the substituent at the C-6 position of the triazolopyridazine core can significantly modulate the potency. acs.org For example, attaching aromatic and heteroaromatic groups directly to the core was explored to enhance π-stacking interactions with Tyr1230 in the c-Met binding site. acs.org Further studies indicated that the introduction of a 5-methylthiazole (B1295346) fragment was beneficial for the activity of certain triazolo-pyridazine derivatives. nih.gov

In the development of JAK inhibitors, SAR studies on triazolopyridines revealed that a phenyl group at the 5-position of the triazolopyridine core was favorable for activity. nih.gov Exploration of substituents on this phenyl ring showed that a para-methoxy group led to potent dual JAK1 and HDAC6 inhibition. nih.gov

For Pim-1 kinase inhibitors, SAR analysis of 3-aryl-6-amino-triazolo[4,3-b]pyridazines has provided insights for designing more potent and selective compounds. researchgate.net

Regarding VEGFR-2 inhibitors, a key interaction is the hydrogen bond between a nitrogen atom in the heterocyclic core and the backbone NH group of Cys919 in the hinge region of the kinase. bohrium.com Maintaining this interaction is a guiding principle in the design of new inhibitors. bohrium.com

Bromodomain (e.g., BRD4) Inhibitory Activities

In addition to kinase inhibition, the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been utilized to develop inhibitors of bromodomains, which are epigenetic readers that recognize acetylated lysine (B10760008) residues on proteins, including histones. nih.govresearchgate.net The bromodomain and extraterminal domain (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in cancer. nih.govresearchgate.netresearchgate.net

A series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as bromodomain inhibitors with micromolar IC50 values. nih.govresearchgate.net Optimization of these compounds has led to the discovery of potent BRD4 inhibitors. nih.gov For example, the development candidate AZD5153, a bivalent inhibitor based on a triazolopyridazine core, demonstrated high potency in vitro and in vivo. nih.govacs.org

BRD4 contains two tandem bromodomains, BD1 and BD2, which can be selectively targeted by inhibitors. nih.govresearchgate.net The binding affinity of inhibitors to these domains is a key determinant of their biological activity.

Crystal structures of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives in complex with the first bromodomain of BRD4 (BD1) have been determined, providing detailed insights into their binding modes. nih.govresearchgate.net These structures reveal how the inhibitors occupy the acetyl-lysine binding pocket and can guide the design of more potent and selective compounds. nih.govresearchgate.net

For instance, a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory activity against both BRD4(BD1) and BRD4(BD2). One compound, WS-722, showed the best potency against both domains with IC50 values of 2.15 and 4.36 μM, respectively. researchgate.net

The development of bivalent inhibitors, such as AZD5153, which can simultaneously bind to both bromodomains of a single BRD4 protein, has been shown to result in enhanced potency. nih.govacs.org

Below is an interactive table summarizing the binding affinity data for selected triazolopyridazine derivatives against BRD4 bromodomains.

SAR Studies for Bromodomain Modulation and Scaffold Optimization

The nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold is a promising foundation for the development of potent inhibitors targeting the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. nih.govkoreascience.kr BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, making it a critical target in various diseases, including cancer. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies have been instrumental in optimizing compounds based on this scaffold for enhanced potency and selectivity as bromodomain inhibitors. nih.gov

Initial screenings identified the nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine core as a hit for BRD4 inhibition. nih.gov Subsequent optimization efforts focused on modifications at various positions of the heterocyclic system. Research has shown that derivatives of nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine can achieve micromolar IC₅₀ values for BRD4 BD1 inhibition. nih.govnih.gov X-ray crystallography studies of these derivatives in complex with the BRD4 bromodomain 1 (BD1) have elucidated the specific binding modes. nih.govresearchgate.net These studies confirm that key residues within the acetyl-lysine (Kac) binding pocket of BD1 are crucial for ligand interaction. nih.gov

SAR studies have explored various chemical groups at different positions on the triazolopyridazine scaffold. nih.gov For instance, the introduction of indole, aryl, aliphatic, and piperidine-based moieties has been investigated to understand their impact on inhibitory activity. nih.gov The optimization of these substituents has led to the development of bivalent inhibitors with enhanced potency. nih.gov This bivalent binding approach has shown a clear correlation between BRD4 activity and cellular potency, leading to effective c-Myc downregulation and in vivo tumor growth inhibition in xenograft models. nih.gov The electrostatic potential of the compounds is also a key consideration, as complementarity with the electrostatic surface of the protein's binding cavity is important for drug discovery. nih.gov These comprehensive SAR studies highlight that the nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold is a versatile and promising starting point for designing potent and selective BRD4 inhibitors. nih.govresearchgate.net

Cellular Responses to Antiproliferative Agents

Cell Line Cytotoxicity Evaluation

Derivatives of the nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold have demonstrated significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines. The National Cancer Institute (NCI) has evaluated some of these compounds against its 60-cell line panel, with certain derivatives showing strong cytotoxic impacts. nih.gov For example, specific triazolo[4,3-b]pyridazine derivatives, such as compounds 4g and 4a in one study, exhibited mean growth inhibition percentages (GI%) of 55.84% and 29.08%, respectively, across the NCI-60 panel. nih.gov

Beyond the NCI panel, the cytotoxicity of these compounds has been assessed in specific cancer cell lines, revealing potent activity. Studies have reported IC₅₀ values in the low micromolar range against various human cancers. For instance, one derivative displayed potent antiproliferative activity against SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cell lines with IC₅₀ values of 0.014 µM, 0.008 µM, and 0.012 µM, respectively. researchgate.net In another study, a triazolo-pyridazine derivative, compound 12e, showed significant cytotoxicity against A549, MCF-7 (breast), and HeLa (cervical) cancer cells with IC₅₀ values of 1.06 µM, 1.23 µM, and 2.73 µM, respectively. nih.gov The halogenation of related heterocyclic compounds has been shown to influence cytotoxicity, with dihalogenated compounds often being more cytotoxic than their monohalogenated counterparts. nih.gov This suggests that the bromo-substitution on the 3-Bromo- (B131339) nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine core is a relevant factor in its potential antiproliferative activity.

Cytotoxicity of Triazolo[4,3-b]pyridazine Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Derivative 4qSGC-7901Gastric0.014 researchgate.net
Derivative 4qA549Lung0.008 researchgate.net
Derivative 4qHT-1080Fibrosarcoma0.012 researchgate.net
Derivative 12eA549Lung1.06 ± 0.16 nih.gov
Derivative 12eMCF-7Breast1.23 ± 0.18 nih.gov
Derivative 12eHeLaCervical2.73 ± 0.33 nih.gov
Derivative 4fNALM-6Leukemia~1.14-3.7 researchgate.net
Derivative 4jNALM-6Leukemia~1.14-3.7 researchgate.net
Derivative 4qNALM-6Leukemia~1.14-3.7 researchgate.net
Apoptosis Induction and Cell Cycle Perturbation Analysis

The antiproliferative activity of triazolopyridazine derivatives is closely linked to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. researchgate.netnih.gov Research has demonstrated that certain 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives trigger apoptosis in cancer cells through the activation of effector caspases, such as caspase-3/7. researchgate.net The induction of apoptosis is a key mechanism for eliminating cancerous cells in a controlled manner. nih.gov

Flow cytometry analysis has confirmed that treatment with related pyridazine (B1198779) derivatives leads to a significant increase in the apoptotic cell population. nih.gov For example, one pyrazolo[3,4-d]pyridazine derivative increased the percentage of apoptotic A549 lung cancer cells from 0.57% in untreated cells to 10.06% in treated cells. nih.gov This process is often accompanied by the disruption of the Bcl-2/Bax protein expression balance, which pushes the cell towards the intrinsic mitochondria-dependent apoptotic pathway. nih.gov

In addition to inducing apoptosis, these compounds can perturb the cell cycle, causing arrest at specific checkpoints. nih.govmdpi.com Studies on related heterocyclic structures have shown the ability to cause cell cycle arrest in the G1, S, or G2/M phases, preventing cancer cells from dividing and proliferating. mdpi.comu-szeged.hu For instance, treatment with a pyrazolo[3,4-d]pyridazine derivative was found to induce Sub G1 and G2/M cell cycle arrest in A549 cells. nih.gov This dual action of inducing apoptosis and causing cell cycle arrest underscores the therapeutic potential of the triazolopyridazine scaffold in cancer treatment.

Intracellular Signaling Pathway Modulation

The antiproliferative and pro-apoptotic effects of triazolopyridazine derivatives are mediated by their interaction with critical intracellular signaling pathways that govern cell growth, survival, and proliferation. nih.govmdpi.com Two key pathways frequently implicated are the PI3K/AKT/mTOR pathway and the c-Met signaling cascade. nih.govnih.gov

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and is often dysregulated in various cancers, making it a prime therapeutic target. nih.govnih.gov Studies have shown that triazolo[4,3-b]pyridazine derivatives can effectively inhibit this pathway. nih.gov For example, compound 4g, a derivative from this class, was found to decrease the phosphorylation levels of PI3K, AKT, and mTOR, which is indicative of pathway inhibition. nih.gov This disruption of the PI3K/AKT/mTOR cascade can block survival signals, thereby sensitizing cancer cells to apoptosis. nih.govtbzmed.ac.ir

Furthermore, the nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold has been utilized to develop potent and selective inhibitors of the c-Met receptor tyrosine kinase. nih.govresearchgate.net The c-Met pathway is crucial for cell motility, invasion, and proliferation, and its aberrant activation is linked to tumor progression and metastasis. nih.gov Several triazolo-pyridazine derivatives have been identified as c-Met kinase inhibitors, with some compounds also showing dual inhibition of other kinases like Pim-1. nih.gov The ability of these compounds to modulate multiple oncogenic signaling pathways highlights their potential as multifaceted anticancer agents. nih.gov

Antimicrobial, Antifungal, and Antiviral Activity Research

The nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine core is not only relevant in oncology but also serves as a scaffold for agents with a broad spectrum of antimicrobial activities. koreascience.krresearchgate.net Derivatives of this heterocyclic system have been investigated for their efficacy against bacteria, fungi, and viruses. koreascience.krnih.gov

In Vitro Efficacy against Bacterial Pathogens

A number of studies have reported the synthesis and evaluation of 3-substituted nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine derivatives for their antibacterial properties. koreascience.krresearchgate.net These compounds have shown a range of activity from moderate to good against both Gram-positive and Gram-negative bacteria. koreascience.kr

In vitro testing using the broth dilution method has been employed to determine the minimum inhibitory concentration (MIC) against various bacterial strains. koreascience.kr For example, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. koreascience.kr Some compounds within this class demonstrated significant activity against both types of bacterial strains. koreascience.kr While direct studies on 3-Bromo- nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine against Mycobacterium bovis BCG are not prominently detailed, the broader class of 1,2,4-triazole derivatives is known to exhibit antitubercular properties, suggesting a potential avenue for investigation. koreascience.krresearchgate.net

In Vitro Antibacterial Activity of 3-Substituted nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine Derivatives
Bacterial StrainGram TypeActivity LevelReference
Staphylococcus aureusGram-positiveGood to Moderate koreascience.kr
Bacillus subtilisGram-positiveGood to Moderate koreascience.kr
Escherichia coliGram-negativeGood to Moderate koreascience.kr
Pseudomonas aeruginosaGram-negativeGood to Moderate koreascience.kr

Antiprotozoal Activity (e.g., against Cryptosporidium)

The nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine core is a key feature in a class of compounds investigated for their potent antiprotozoal effects, particularly against the parasite Cryptosporidium parvum, a causative agent of the diarrheal disease cryptosporidiosis. Research has identified the triazolopyridazine SLU-2633 as a highly potent compound against C. parvum, with an effective concentration (EC50) of 0.17 μM. nih.gov This has established the nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine moiety as a critical "head group" for anti-cryptosporidial activity. nih.gov

Subsequent studies have explored various analogs to understand the structure-activity relationship and to optimize properties, such as reducing off-target effects like affinity for the hERG channel. nih.gov For instance, the analog 7,8-dihydro- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine 17a was found to be potent, albeit less so than the lead compound, demonstrating the importance of the core heterocyclic structure in maintaining biological activity. nih.gov

Table 1: Anti-Cryptosporidium Activity of Selected Triazolopyridazine Derivatives

Compound Description Potency vs. C. parvum (EC₅₀) Source
SLU-2633 Lead nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine derivative 0.17 μM nih.gov
17a 7,8-dihydro- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine analog 1.2 μM nih.gov

SAR Studies for Optimizing Antimicrobial Properties

Structure-activity relationship (SAR) studies have been crucial in refining the antimicrobial properties of the triazolopyridazine scaffold. The primary goal of these studies is often to maintain or enhance potency against the target microbe while improving drug-like properties and reducing toxicity. nih.gov

For anti-cryptosporidial agents, SAR exploration has focused on the modification of the triazolopyridazine head group. nih.gov Research involving the synthesis and testing of numerous analogs has highlighted that the nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine ring is a key determinant of activity. nih.gov When this core was replaced by other heteroaryl groups, a significant drop in potency was generally observed. nih.gov However, some analogs with different heterocyclic systems, such as azabenzothiazoles, retained low micromolar potency, suggesting that alternative scaffolds could be explored as new leads. nih.gov These studies underscore the privileged nature of the triazolopyridazine core for this specific antimicrobial application. Furthermore, the synthesis of various 3-substituted nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives has been undertaken to explore their antimicrobial potential, with many compounds showing moderate to good activity against various bacterial strains.

Other Investigated Biological Mechanisms

Beyond antimicrobial applications, the nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine scaffold has been investigated for its interaction with several other important biological targets.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4 isoforms)

The nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine structure has been identified as a novel scaffold for the inhibition of phosphodiesterase 4 (PDE4), an enzyme family that regulates intracellular levels of the second messenger cyclic AMP (cAMP). biosynth.com PDE4 inhibitors are of significant therapeutic interest for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Systematic exploration led to the identification of highly potent and selective PDE4 inhibitors based on this scaffold. One such compound, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine, was found to be a powerful inhibitor of PDE4A and showed high selectivity for PDE4 isoforms over other PDE family members. biosynth.comresearchgate.net SAR studies in this area focused on substitutions on the 6-phenyl appendage of the triazolopyridazine core, demonstrating that modifications to this part of the molecule are key to achieving high potency. biosynth.com

Table 2: PDE4A Inhibition by a Lead nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine Derivative

Compound Description PDE4A IC₅₀ Source
18 (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine 1 nM biosynth.com

GPR119 Receptor Agonism Investigations

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and other metabolic disorders, as its activation stimulates glucose-dependent insulin (B600854) secretion. Research into novel GPR119 agonists has led to the discovery of a compound, ZSY-13, which features a 3,6-disubstituted nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine core. This compound was identified as a new class of GPR119 agonist with an EC₅₀ value in the low micromolar range, and it was shown to induce insulin secretion from isolated mouse islets. This finding indicates that the triazolopyridazine scaffold is a viable starting point for the development of new therapies for metabolic diseases.

Positive Inotropic Activity Studies

Derivatives of the nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine class have been evaluated for their effects on myocardial contractility. Studies on a series of newly synthesized 1,2,4-triazolo[4,3-b]pyridazines revealed that some compounds exhibited good positive inotropic (cardiotonic) activity. biosynth.com This effect, which involves increasing the force of heart muscle contraction, is believed to be mediated through the inhibition of cardiac phosphodiesterase (PDE) fraction III. biosynth.com However, it was noted that the fused triazolopyridazine derivatives were generally less potent than their parent pyridazinone precursors, suggesting that the amide moiety in the pyridazinone structure is important for strong positive inotropic effects. biosynth.com

Influence of Halogen Substituents (Bromine) on Biological Activity and Specificity

The specific compound 3-Bromo- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine is a halogenated derivative, and the incorporation of halogen atoms, particularly bromine and chlorine, is a common and important strategy in the medicinal chemistry of this scaffold. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity, specificity, and pharmacokinetic profile.

In the context of antimicrobial activity, SAR studies on related heterocyclic cores have shown that the presence of halogen substituents (e.g., chloro, fluoro) on the aromatic portions of the molecules can be crucial for potent activity. While direct comparisons isolating the effect of a 3-bromo substituent on the triazolopyridazine core are not extensively detailed in the provided literature, the widespread use of halogenated intermediates, such as 6-chloro- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine and the title compound 3-Bromo- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine, in synthetic campaigns highlights their importance. nih.gov

The bromine atom in 3-Bromo- nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine serves not only as a modulator of biological activity but also as a versatile chemical handle. It allows for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening against different biological targets. This utility makes it a valuable building block in the discovery of new therapeutic agents based on the nih.govbiosynth.comresearchgate.nettriazolo[4,3-b]pyridazine scaffold.

Halogen Bonding and its Role in Molecular Recognition and Target Binding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen, nitrogen, or sulfur atom on a biological target. ump.edu.pl This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" on the outer side of the halogen atom, opposite to the covalent bond. ump.edu.pl

In the context of 3-Bromo- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine, the bromine atom can serve as a halogen bond donor. This capability is crucial for enhancing the binding affinity and specificity of the molecule to its protein targets. For instance, in studies of similar halogenated compounds targeting serine proteases, bromine atoms have been shown to form halogen bonds with backbone carbonyl oxygen atoms or negatively charged amino acid residues like aspartate in the binding pocket. nih.gov This interaction can be a determining factor in the ligand's orientation and residence time within the active site.

Table 1: Halogen Bond Characteristics

Interaction Type Donor Atom Acceptor Atom (in Proteins) Typical Distance (Å) Typical Energy (kcal/mol)
Halogen Bond Bromine (Br) Oxygen (O), Nitrogen (N), Sulfur (S) ~2.8 - 3.5 1 - 5

This table provides typical values for bromine-mediated halogen bonds in a biological context.

Impact on Molecular Lipophilicity and its Relevance to Biological Interaction

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a bromine atom into the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine structure significantly increases its lipophilicity. This is due to the larger size and greater polarizability of bromine compared to hydrogen.

An increase in lipophilicity can enhance a compound's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the bromination of the triazolopyridazine core represents a strategic balance.

In a study developing analogs of an anti-cryptosporidium agent with a triazolopyridazine headgroup, researchers aimed to maintain potency while improving properties like lipophilic efficiency (LipE). nih.gov LipE relates potency to lipophilicity and is a measure of the quality of a compound. While a direct replacement of the triazolopyridazine head group was explored, the study underscores the importance of the heterocyclic core's physicochemical properties. nih.gov The predicted XlogP for 3-Bromo- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine is 0.8, which is higher than its non-halogenated counterpart, indicating its increased lipophilic character. uni.lu This modulation of lipophilicity is a key factor in its interaction with biological systems, potentially improving its membrane permeability and interaction with hydrophobic regions of target proteins.

Table 2: Predicted Lipophilicity of Related Compounds

Compound Molecular Formula Predicted XlogP
nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine C₅H₄N₄ -0.1
3-Bromo- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine C₅H₃BrN₄ 0.8 uni.lu
3-Bromo-6-chloro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine C₅H₂BrClN₄ 1.7 uni.lu

Data sourced from PubChem predictions. XlogP is a computed measure of lipophilicity.

Modulation of Biological Selectivity and Potency through Halogenation

The substitution of a hydrogen atom with bromine on the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold can profoundly influence the compound's biological selectivity and potency. This modulation arises from a combination of steric, electronic, and hydrophobic effects, including the capacity for halogen bonding discussed earlier.

The size and position of the halogen can dictate which protein targets the molecule interacts with and the strength of that interaction. Studies on halogenated indoles as modulators of the aryl hydrocarbon receptor (AhR) have shown that the type and position of the halogen are significant for activity. nih.gov For example, brominated indoles were found to activate AhR in a concentration-dependent manner, demonstrating high efficacy and potency. nih.gov This principle extends to the triazolopyridazine series.

Structure-activity relationship (SAR) studies on various nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives have consistently shown that substitutions on the triazolo ring are critical for potency. In the development of inhibitors for the BRD4 bromodomain, modifications at this position led to compounds with micromolar IC₅₀ values. nih.govnih.gov Similarly, in the design of antitubulin agents, the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold was used to create potent compounds, with substitutions on the core structure leading to significant differences in antiproliferative activity. nih.gov

The bromine atom in 3-Bromo- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine can serve as a crucial pharmacophoric element. It can occupy a specific pocket in a target's active site, leading to enhanced potency. Furthermore, the specific electronic properties of bromine can alter the reactivity and metabolic stability of the molecule. The introduction of bromine can increase therapeutic activity and prolong the duration of action. ump.edu.pl For instance, research on dual c-Met/Pim-1 inhibitors based on the triazolopyridazine scaffold revealed that specific aryl substitutions were key to achieving potent inhibitory activity against cancer cell lines. rsc.org The strategic placement of a bromine atom can similarly fine-tune the electronic and steric profile of the compound to optimize its interaction with specific biological targets, thereby enhancing both its potency and selectivity.

Computational Chemistry and in Silico Approaches for 3 Bromo 1 2 3 Triazolo 4,3 B Pyridazine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the nih.govnih.govuni.lutriazolo[4,3-b]pyridazine core, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes and proteins, which are crucial for their therapeutic action. nih.govnih.gov

Research has identified several biological targets for compounds featuring the nih.govnih.govuni.lutriazolo[4,3-b]pyridazine skeleton, including Bromodomain-containing protein 4 (BRD4), c-Met kinase, and Pim-1 kinase. nih.govnih.gov

Dual c-Met/Pim-1 Kinase Inhibition: In the pursuit of dual-target anticancer agents, various nih.govnih.govuni.lutriazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated as inhibitors of both c-Met and Pim-1 kinases. nih.gov Docking studies suggest that these derivatives interact with the ATP-binding site of both kinases. nih.gov One particularly potent derivative, compound 4g (structure not fully specified by the bromo-triazolopyridazine core alone), exhibited strong inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 µM and 0.283 µM, respectively. nih.gov This dual inhibition is a promising strategy for developing more effective cancer therapies. nih.gov

Inhibitory Activities of Key nih.govnih.govuni.lutriazolo[4,3-b]pyridazine Derivatives
Compound DerivativeTarget(s)IC₅₀ (µM)Reference
General nih.govnih.govuni.lutriazolo[4,3-b]pyridazine derivativesBRD4 BD1Micromolar range nih.gov
Compound 4gc-Met0.163 ± 0.01 nih.gov
Compound 4gPim-10.283 ± 0.01 nih.gov
Compound 4ac-MetPotent (specific value not detailed) nih.gov
Compound 4aPim-1Potent (specific value not detailed) nih.gov

The binding affinity of nih.govnih.govuni.lutriazolo[4,3-b]pyridazine derivatives is governed by a combination of specific molecular interactions within the target's binding site.

Hydrogen Bonding: This is a critical interaction for many derivatives. In studies on BRD4 inhibitors, conserved water molecules within the binding pocket often mediate hydrogen bonds between the ligand and the protein, contributing significantly to binding stability. nih.gov For dual c-Met/Pim-1 inhibitors, hydrogen bonds are also a key feature of the interaction within the ATP-binding site. nih.govresearchgate.net

Hydrophobic Interactions: These interactions are crucial for the binding of nih.govnih.govuni.lutriazolo[4,3-b]pyridazine derivatives to BRD4. nih.gov The chemical groups at various positions on the core scaffold interact with hydrophobic residues in the binding pocket, such as the conserved WPF motif. nih.gov

Halogen Bonding: While not extensively detailed in the reviewed literature specifically for 3-Bromo- (B131339) nih.govnih.govuni.lutriazolo[4,3-b]pyridazine, the presence of a bromine atom introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. This type of interaction can significantly influence ligand affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Within the reviewed scientific literature, no specific QSAR models have been developed exclusively for 3-Bromo- nih.govnih.govuni.lutriazolo[4,3-b]pyridazine and its direct derivatives. However, QSAR studies have been successfully applied to related heterocyclic structures, such as triazolopyrimidines and other 1,2,4-triazole-containing compounds, to predict their activity against various biological targets. researchgate.netcapes.gov.br These models use statistical methods like multiple linear regression to create equations that can forecast the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

The development of a QSAR model involves identifying key molecular descriptors that influence biological activity. These can include:

Physicochemical Descriptors: Parameters such as hydrophobicity (LogP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

Structural Descriptors: These include topological indices, molecular weight, and the presence or absence of specific functional groups or structural motifs.

For related triazole compounds, studies have shown that descriptors related to the volume and charge distribution of substituents on the heterocyclic core can significantly impact their inhibitory activity. researchgate.net For the 3-Bromo- nih.govnih.govuni.lutriazolo[4,3-b]pyridazine scaffold, the bromine atom's size, electronegativity, and potential for halogen bonding would likely be important descriptors in any future QSAR model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. This allows for the study of the conformational flexibility of ligands and the dynamic stability of ligand-protein complexes.

While specific MD simulation studies focusing on 3-Bromo- nih.govnih.govuni.lutriazolo[4,3-b]pyridazine were not detailed in the available literature, research on the closely related nih.govnih.govuni.lutriazolo[4,3-a]pyrazine scaffold highlights the utility of this approach. nih.gov In that study, MD simulations were performed to analyze the stability of the ligand-protein complex over time, calculating parameters like Root Mean Square Deviation (RMSD) and binding free energy. nih.govpensoft.net Such simulations can confirm the stability of binding modes predicted by molecular docking and provide insights into how the ligand and protein adapt to each other, which is crucial for understanding the mechanism of action at an atomic level. nih.govpensoft.net

Virtual Screening for Novel Lead Identification and Optimization Strategies

Virtual screening has emerged as a powerful tool in the discovery and development of novel therapeutic agents, enabling the rapid and cost-effective identification of promising lead compounds from large chemical libraries. For the 3-bromo- nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold, computational approaches have been instrumental in identifying initial hits and guiding their subsequent optimization into potent and selective inhibitors for various biological targets.

One notable application of these in silico methods has been in the discovery of bromodomain inhibitors. nih.gov Researchers have successfully identified a series of nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine derivatives as inhibitors of the BRD4 bromodomain, a key target in cancer therapy. nih.govnih.gov The initial discovery of a hit molecule containing the nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine core was achieved through an AlphaScreen assay, a high-throughput screening method. nih.gov This was followed by the in vitro evaluation of over thirty derivatives, which led to the identification of several inhibitors with micromolar IC50 values against the first bromodomain of BRD4 (BD1). nih.gov

The following table summarizes the inhibitory activities of selected nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine derivatives against BRD4 BD1:

CompoundR1 GroupR2 GroupIC50 (µM) for BRD4 BD1
5 HIndole>100
6 MethylIndole24.3
12 HN-methylpiperidine37.1
14 HPhenyl>100

Data sourced from a study on nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. nih.gov

In another line of research, virtual screening and docking studies have been employed in the design of novel dual inhibitors targeting c-Met and Pim-1 kinases, both of which are implicated in cancer. rsc.org A series of triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their cytotoxic effects against a panel of 60 cancer cell lines. rsc.org Among these, compounds 4a and 4g demonstrated significant antiproliferative activity. rsc.org Further investigation revealed that compound 4g is a potent dual inhibitor of c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 µM and 0.283 ± 0.01 µM, respectively. rsc.org Docking studies suggested that compound 4g interacts with the ATP-binding sites of both c-Met and Pim-1. rsc.org

The optimization of a series of bivalent triazolopyridazine-based Bromodomain and Extraterminal (BET) inhibitors led to the discovery of the clinical candidate AZD5153. nih.gov This optimization campaign started from a hit identified from a previous program and focused on improving BRD4 potency and physicochemical properties. nih.gov The resulting compound, AZD5153, demonstrated high potency in both in vitro and in vivo models. nih.gov

The table below presents the inhibitory activities of key triazolo[4,3-b]pyridazine derivatives against c-Met and Pim-1 kinases:

CompoundTarget(s)IC50 (µM)
4a c-Met / Pim-1Not explicitly stated, but showed antiproliferative effects
4g c-Met0.163 ± 0.01
Pim-10.283 ± 0.01

Data sourced from a study on dual c-Met/Pim-1 inhibitors. rsc.org

These examples underscore the critical role of computational chemistry and virtual screening in leveraging the 3-bromo- nih.govnih.govdntb.gov.uatriazolo[4,3-b]pyridazine scaffold for the development of novel therapeutic agents. By combining in silico screening with experimental validation, researchers can efficiently identify and optimize lead compounds with desired biological activities.

Future Research Directions and Unexplored Avenues for 3 Bromo 1 2 3 Triazolo 4,3 B Pyridazine

Advancements in Sustainable and Efficient Synthetic Methodologies for its Production

The development of environmentally benign and efficient methods for the synthesis of 3-Bromo- (B131339) mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine is a critical first step in unlocking its full potential. Many current synthetic routes for similar heterocyclic compounds involve harsh reaction conditions, the use of toxic reagents, and multi-step processes that can be time-consuming and generate significant waste. researchgate.net Future research should prioritize the development of greener and more sustainable synthetic strategies.

Key areas for exploration include:

Catalytic C-H Activation: Transition-metal catalyzed direct C-H functionalization represents a powerful tool for the efficient synthesis of complex molecules. nih.govyoutube.comyoutube.com Research into the selective C-H activation of the mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine core could lead to more direct and atom-economical synthetic routes. researchgate.net

Green Chemistry Approaches: The application of green chemistry principles, such as the use of water or polyethylene (B3416737) glycol (PEG) as solvents, can significantly reduce the environmental impact of chemical synthesis. rasayanjournal.co.inresearchgate.netresearchgate.net Microwave-assisted organic synthesis is another promising avenue that can lead to shorter reaction times and improved yields. rasayanjournal.co.in

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. acs.orgyoutube.com The development of flow-based synthetic methods for 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine and its derivatives could streamline their production for further research and potential commercial applications. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov Exploring photocatalytic methods for the synthesis and functionalization of the triazolopyridazine scaffold could open up new and efficient reaction pathways.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H ActivationHigh atom economy, reduced waste, direct functionalization.Development of selective catalysts for the mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine core.
Green ChemistryUse of non-toxic solvents, reduced energy consumption, safer processes.Microwave-assisted synthesis, use of aqueous media or recyclable solvents like PEG.
Flow ChemistryImproved safety, scalability, and reaction control.Development of continuous flow reactors for multi-step synthesis.
PhotocatalysisMild reaction conditions, use of renewable energy source.Exploring novel photocatalytic cycles for ring formation and functionalization.

Identification and Validation of Novel Biological Targets and Therapeutic Pathways

Derivatives of the mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine scaffold have demonstrated a wide range of biological activities, including as anticancer agents and inhibitors of various enzymes. mdpi.comresearchgate.netrsc.org This suggests that the parent compound, 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine, is a valuable starting point for the discovery of new therapeutic agents.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine against a wide array of biological targets is warranted. This could uncover novel activities beyond the currently known applications of its derivatives.

Target Identification and Validation: For any identified biological activities, the next crucial step is the identification and validation of the specific molecular targets. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.

Exploration of New Therapeutic Areas: While much of the focus has been on cancer, the diverse pharmacological properties of related compounds, including anxiolytic, anticonvulsant, and antimicrobial activities, suggest that 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine derivatives could be explored for a wider range of therapeutic applications. mdpi.comrsc.org

Dual-Target Inhibitors: The development of inhibitors that can simultaneously target multiple pathways is a promising strategy in drug discovery, particularly for complex diseases like cancer. mdpi.comrsc.org The mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine scaffold could be a suitable platform for designing such dual-target agents. mdpi.comrsc.org

Integration of Advanced Artificial Intelligence and Machine Learning in Rational Design of Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. frontiersin.org These powerful computational tools can accelerate the process of identifying promising drug candidates and optimizing their properties.

Future research should leverage AI and ML in the following ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine derivatives based on their chemical structure. nih.govmdpi.com This can help in prioritizing which compounds to synthesize and test. nih.gov

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine scaffold with desired properties for specific biological targets. frontiersin.orgchemrxiv.org

Scaffold Hopping: AI-driven scaffold hopping strategies can be employed to generate novel chemical structures that retain the key binding features of known active compounds while possessing different core structures. semanticscholar.orgchemrxiv.org

Toxicity Prediction: Machine learning models can be trained to predict the potential toxicity of new derivatives early in the drug discovery process, reducing the risk of late-stage failures. mdpi.com

AI/ML ApplicationPotential Impact on Research
Predictive QSAR ModelingPrioritization of synthetic targets, reduced number of compounds to be synthesized. nih.govmdpi.com
De Novo Drug DesignGeneration of novel and diverse chemical entities with optimized properties. frontiersin.orgchemrxiv.org
Scaffold HoppingDiscovery of new intellectual property and alternative chemical series. semanticscholar.orgchemrxiv.org
Toxicity PredictionEarly identification of potentially toxic compounds, improved safety profiles. mdpi.com

Exploration of Non-Biological Applications and Material Science Potential for the Chemical Compound

The unique electronic and structural properties of nitrogen-containing heterocyclic compounds suggest that 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine could have applications beyond the realm of biology.

Unexplored avenues in this area include:

Organic Electronics: The fused aromatic ring system and the presence of heteroatoms could impart interesting electronic properties to this molecule. Research into its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices is a promising area of investigation.

Functional Materials: The bromine atom provides a reactive handle for further functionalization, allowing for the synthesis of polymers and other materials with tailored properties. These materials could have applications in areas such as sensing, catalysis, or energy storage.

Corrosion Inhibition: Nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for various metals. ijcsi.protaylorfrancis.comekb.egresearchgate.net The potential of 3-Bromo- mdpi.comijcsi.protaylorfrancis.comtriazolo[4,3-b]pyridazine and its derivatives as corrosion inhibitors for steel and other alloys in acidic or other corrosive environments warrants investigation. mdpi.com

Application AreaRationaleResearch Focus
Organic ElectronicsFused aromatic system, potential for charge transport.Synthesis and characterization of derivatives for use in OLEDs and OFETs.
Functional MaterialsReactive bromine atom for polymerization and functionalization.Development of novel polymers and materials with specific optical or electronic properties.
Corrosion InhibitionPresence of nitrogen heteroatoms for metal surface adsorption.Evaluation of corrosion inhibition efficiency on various metals in different environments.

Q & A

Q. What are the common synthetic routes for 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves cyclization or substitution reactions. For example, 6-chloro-3-arylidene derivatives can be synthesized by refluxing precursors with ferric chloride in ethanol, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Another method involves nucleophilic substitution of 3-chloro-6-(piperazinyl)pyridazine with bromine under controlled conditions (0–50°C, inert atmosphere) . Key intermediates like 3-chloro-6-substituted pyridazines are critical for subsequent bromination steps .

Q. How is structural characterization of this compound derivatives performed?

X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., BRD4 bromodomain inhibitor complexes in PDB entry 8GPZ) . NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify purity and molecular weight. For example, derivatives with substituted phenyl groups show distinct aromatic proton splitting patterns in ¹H NMR .

Q. What are the key physicochemical properties influencing reactivity and solubility?

The bromine atom at position 3 increases electrophilicity, enabling nucleophilic substitution reactions. LogP values (calculated via HPLC or computational tools) indicate moderate hydrophobicity, which can be tuned via substituents like methoxy or piperazinyl groups to enhance aqueous solubility . Melting points range from 180–250°C, depending on substituents .

Advanced Research Questions

Q. How can the activity of this compound derivatives against BRD4 bromodomains be optimized?

Structure-activity relationship (SAR) studies reveal that substituents at position 6 (e.g., 4-methylpiperidinyl) enhance binding to BRD4 BD1. AlphaScreen assays (IC₅₀ values) and crystallographic data (e.g., 8GPZ) show that bulkier groups improve hydrophobic interactions with the ZA channel . Methoxy groups at position 3 reduce steric hindrance, improving binding affinity by 2–3 fold .

Q. What strategies resolve contradictions in reported bioactivity data for PDE4 inhibitors based on this scaffold?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., enzyme isoform selectivity: PDE4A vs. PDE4B). Use isoform-specific assays and orthogonal methods (e.g., cell-based cAMP modulation) to validate results. For example, compound 18 in shows >100-fold selectivity for PDE4A over PDE4D, highlighting the need for precise target profiling .

Q. How can computational docking guide the design of dual c-Met/Pim-1 inhibitors?

Molecular docking (e.g., AutoDock Vina) with homology models of c-Met and Pim-1 kinases identifies critical interactions. Substituents like arylidenes at position 3 improve π-π stacking with tyrosine kinase domains, while hydrazinyl groups at position 6 enhance hydrogen bonding with ATP-binding pockets . MD simulations (50 ns) assess stability, with RMSD <2 Å indicating robust binding .

Q. What methods enhance selectivity across PDE isoforms for triazolopyridazine-based inhibitors?

Substituent engineering is key: catechol diether moieties at position 6 (e.g., tetrahydrofuran-3-yloxy) reduce off-target effects by sterically blocking access to non-PDE4 isoforms. Panel screening across 21 PDEs (e.g., PDE1–PDE11) confirms selectivity. For instance, compound 10 in shows >500-fold selectivity for PDE4 isoforms .

Q. How is oxidative cyclization applied in synthesizing bis-triazolopyridazines?

Iodobenzene diacetate (IBD)-mediated cyclization in dichloromethane achieves intramolecular ring closure of 6-arylidenehydrazino intermediates. This one-pot method avoids toxic reagents (e.g., Br₂/AcOH) and improves yields (65–80%) compared to traditional methods . X-ray studies confirm nonplanar tricyclic cores, which influence π-stacking in biological targets .

Q. What are the challenges in synthesizing dual c-Met/Pim-1 inhibitors from this scaffold?

Balancing potency for both targets requires optimizing substituent polarity. For example, acetohydrazide derivatives (e.g., compound 6a ) show moderate c-Met inhibition (IC₅₀ = 0.8 µM) but weak Pim-1 activity (IC₅₀ >10 µM). Introducing pyrazolyl groups at position 6 improves Pim-1 binding (IC₅₀ = 1.2 µM) without sacrificing c-Met affinity .

Q. How do crystallographic studies inform the design of senescence-modulating derivatives?

Patent data () highlight derivatives with 3-bromo substitutions as senescence inhibitors. Co-crystallization with senescence-associated β-galactosidase (SA-β-gal) reveals halogen bonding between bromine and active-site residues. MD simulations predict that bulkier substituents (e.g., 3-iodo analogs) may enhance binding by 30% .

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3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.